6-bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one
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Overview
Description
6-Bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 4-methylcoumarin.
Bromination: The bromination of 4-methylcoumarin is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Condensation Reaction: The brominated product is then subjected to a condensation reaction with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction is typically carried out in a solvent like ethanol or methanol.
Cyclization: The final step involves cyclization of the intermediate product to form the desired chromenone compound. This can be achieved by heating the reaction mixture under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used. These reactions are often carried out in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed. Solvents such as ethanol, methanol, or tetrahydrofuran (THF) are used under mild to moderate conditions.
Major Products Formed
Substitution Reactions: Products include various substituted chromenones with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include dihydrochromenones and other reduced derivatives.
Scientific Research Applications
6-Bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or photostability, for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 6-bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenyl-2H-chromen-2-one
- 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one
- 3,4-Dimethoxyphenethylamine
Uniqueness
6-Bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural uniqueness also allows for selective interactions with molecular targets, enhancing its potential as a therapeutic agent and research tool.
Properties
IUPAC Name |
6-bromo-3-(3,4-dimethoxyphenyl)-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-10-13-9-12(19)5-7-14(13)23-18(20)17(10)11-4-6-15(21-2)16(8-11)22-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKMEGOYBPRGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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